Antibacterial Activity: Quinolone antibiotics, such as piromidic acid, possess a pyridopyrimidine nucleus and demonstrate activity against gram-negative bacteria. [, ] Fluoroquinolone derivatives with substituted pyrrolidinyl groups exhibit potent antibacterial activity by inhibiting bacterial DNA gyrase. [, ]
Antifungal Activity: Naphthoquinone derivatives with phenoxy and pyrrolidinone substituents showed promising antifungal activity against Candida tenuis and Aspergillus niger. []
Antiviral Activity: Certain substituted 2-oxo-3-cyano-1,6a-diazatetrahydrofluoranthenes with pyrrolidinyl substituents have demonstrated antiviral activity. []
Glycogen Phosphorylase Inhibition: Ingliforib, a pyrrolidine-containing molecule, is a potent glycogen phosphorylase inhibitor exhibiting cardioprotective effects by limiting myocardial anaerobic glycolysis during ischemia. []
Opioid Receptor Interaction: Studies on opioid receptor agonists and antagonists, such as those involving piperidine and pyrrolidine derivatives, highlight the importance of these structural motifs in modulating opioid receptor activity. [, , ]
Sigma Receptor Ligand Activity: Trishomocubane analogs, some containing pyrrolidinyl groups, have been shown to exhibit sigma-receptor ligand activity, influencing amphetamine-stimulated dopamine release. []
CXCR3 Antagonist Activity: Small-molecule CXCR3 antagonists, including piperazinyl-piperidine and 8-azaquinazolinone derivatives, exhibit diverse binding modes and pharmacological activities by targeting different CXCR3 conformations. [, , ]
Potassium Channel Opening Activity: Certain benzopyran derivatives with pyrrolidinyl substituents act as potassium channel openers, leading to hypotensive effects. []
CDK2/cyclin A Inhibition: 3-Aminopyrazole derivatives with pyrrolidinyl substituents demonstrate antitumor activity by inhibiting CDK2/cyclin A. []
Angiotensin II and Endothelin A Receptor Antagonism: Biphenylsulfonamide derivatives containing isoxazolyl and pyrrolidinyl groups have been developed as dual angiotensin II and endothelin A receptor antagonists, offering a new approach to treating hypertension. []
Renin Inhibition: Substituted nonamide derivatives incorporating pyrrolidinyl and other heterocyclic moieties have been explored as potential renin inhibitors for treating hypertension. []
NHE-1 Inhibition: Hydrogen sulfide (H2S) protects the heart from ischemia/reperfusion injury by suppressing NHE-1 activity through PI3K/Akt/PKG-dependent mechanisms. []
P2X7 Inhibition: Benzamide derivatives with substituted piperazine, piperidine, and other cyclic amine moieties have been explored as P2X7 inhibitors. []
CAS No.: 1345-05-7
CAS No.:
CAS No.: 480-09-1
CAS No.: 64918-85-0
CAS No.: